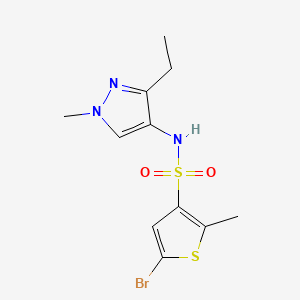![molecular formula C10H11F2NO3S B6644016 2,6-difluoro-N-[1-(hydroxymethyl)cyclopropyl]benzenesulfonamide](/img/structure/B6644016.png)
2,6-difluoro-N-[1-(hydroxymethyl)cyclopropyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-difluoro-N-[1-(hydroxymethyl)cyclopropyl]benzenesulfonamide, commonly referred to as DFN-15, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, DFN-15 has been found to exhibit unique properties that make it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of DFN-15 is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in disease progression. For example, in cancer research, DFN-15 has been found to inhibit the activity of histone deacetylases, which are involved in gene expression and cell growth. In diabetes research, DFN-15 has been found to activate the AMP-activated protein kinase pathway, which is involved in glucose metabolism. In inflammation research, DFN-15 has been found to inhibit the activity of nuclear factor-kappa B, which is involved in the regulation of immune response.
Biochemical and Physiological Effects
DFN-15 has been found to exhibit various biochemical and physiological effects, depending on the disease being studied. In cancer research, DFN-15 has been found to induce cell cycle arrest and apoptosis in cancer cells. In diabetes research, DFN-15 has been found to improve glucose metabolism and reduce insulin resistance. In inflammation research, DFN-15 has been found to reduce inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
DFN-15 has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, DFN-15 also has some limitations, including its relatively high cost and limited availability. Additionally, the mechanism of action of DFN-15 is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of DFN-15. One area of interest is the development of DFN-15 derivatives with improved properties, such as increased potency and selectivity. Another area of interest is the investigation of the potential use of DFN-15 in combination with other drugs or therapies for enhanced efficacy. Additionally, further research is needed to fully understand the mechanism of action of DFN-15 and its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of DFN-15 involves several steps, starting with the reaction of cyclopropanecarboxaldehyde with hydroxylamine hydrochloride to form cyclopropanecarboxaldoxime. This is followed by the reaction of cyclopropanecarboxaldoxime with 2,6-difluorobenzenesulfonyl chloride to yield DFN-15. The synthesis of DFN-15 has been optimized and improved over the years, resulting in higher yields and purity.
Applications De Recherche Scientifique
DFN-15 has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and inflammation. In cancer research, DFN-15 has been found to inhibit the growth and proliferation of cancer cells, making it a promising candidate for chemotherapy. In diabetes research, DFN-15 has been found to improve glucose tolerance and insulin sensitivity, indicating its potential use in the treatment of diabetes. In inflammation research, DFN-15 has been found to reduce inflammation and oxidative stress, suggesting its potential use in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
2,6-difluoro-N-[1-(hydroxymethyl)cyclopropyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO3S/c11-7-2-1-3-8(12)9(7)17(15,16)13-10(6-14)4-5-10/h1-3,13-14H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAYJUYVIQICIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)NS(=O)(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-N-[1-(1H-pyrazol-4-yl)ethyl]thiadiazole-5-carboxamide](/img/structure/B6643935.png)
![2-(2-chloro-6-fluorophenyl)-N-[(3S)-piperidin-3-yl]acetamide](/img/structure/B6643941.png)


![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-pyridin-2-ylethanamine](/img/structure/B6643961.png)
![6-ethyl-5-fluoro-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B6643974.png)
![2-(2-chloro-6-fluorophenyl)-N-[1-(hydroxymethyl)cyclobutyl]acetamide](/img/structure/B6643977.png)
![N-[(1-methyltriazol-4-yl)methyl]-1,3-dihydro-2-benzofuran-5-amine](/img/structure/B6643984.png)
![N-[1-[(3-hydroxyphenyl)methyl]piperidin-4-yl]acetamide](/img/structure/B6643991.png)
![2-[4-[(4-Fluoro-2-methylphenyl)methyl]piperazin-1-yl]acetonitrile](/img/structure/B6643995.png)

![2-Chloro-4-[(2-methoxy-2-methylpropanoyl)amino]benzoic acid](/img/structure/B6644032.png)
![5-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B6644034.png)
![5-[(Pyridazine-4-carbonylamino)methyl]furan-2-carboxylic acid](/img/structure/B6644037.png)